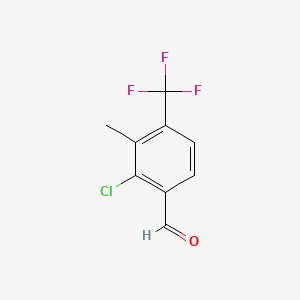
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde is an aromatic aldehyde with the molecular formula C9H6ClF3O. This compound is characterized by the presence of a chloro group, a methyl group, and a trifluoromethyl group attached to a benzene ring, along with an aldehyde functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-3-methyl-4-(trifluoromethyl)benzene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Ammonia (NH3) or primary amines in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-3-methyl-4-(trifluoromethyl)benzoic acid.
Reduction: 2-Chloro-3-methyl-4-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the development of biologically active compounds and probes for studying biochemical pathways.
Medicine: The compound is explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The chloro and trifluoromethyl groups can influence the reactivity and selectivity of the compound by altering the electronic properties of the benzene ring.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)benzaldehyde
- 2,6-Dichloro-4-(trifluoromethyl)benzaldehyde
- 4-(Trifluoromethyl)benzaldehyde
Uniqueness
2-Chloro-3-methyl-4-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the chloro, methyl, and trifluoromethyl groups on the benzene ring. This arrangement can lead to distinct reactivity patterns and properties compared to other similar compounds. For example, the presence of the methyl group at the 3-position can influence steric and electronic effects, affecting the compound’s behavior in chemical reactions.
Properties
Molecular Formula |
C9H6ClF3O |
|---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
2-chloro-3-methyl-4-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c1-5-7(9(11,12)13)3-2-6(4-14)8(5)10/h2-4H,1H3 |
InChI Key |
CSTYKDBUAKKRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















